molecular formula C7H9N3O2 B1266244 1-Allyl-6-aminouracil CAS No. 4852-21-5

1-Allyl-6-aminouracil

Cat. No.: B1266244
CAS No.: 4852-21-5
M. Wt: 167.17 g/mol
InChI Key: AKFKDSLOOZBRQP-UHFFFAOYSA-N
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Description

1-Allyl-6-aminouracil is an organic compound with the chemical formula C7H9N3O2. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the first position and an amino group at the sixth position of the uracil ring. It appears as a white or off-white crystalline solid and is soluble in hot water, alcohols, and alkaline solutions, but insoluble in ether and chloroform .

Mechanism of Action

Target of Action

1-Allyl-6-aminouracil is a derivative of 6-aminouracil, which is used as a starting material in the synthesis of various heterocyclic structures . The primary targets of this compound are likely to be similar to those of uracil derivatives, which preferentially bind to the guanine and cytosine moieties of DNA . This interaction leads to cross-linking of DNA, thus inhibiting DNA synthesis and function .

Mode of Action

Based on its structural similarity to other uracil derivatives, it is likely that it interacts with its targets (guanine and cytosine moieties of dna) by forming covalent bonds, leading to dna cross-linking . This cross-linking inhibits DNA synthesis and function, thereby affecting the replication and transcription processes within the cell .

Biochemical Pathways

It is known that allyl isothiocyanates (aitc), a group of compounds structurally similar to this compound, have been recognized as effective chemotherapeutic and epigenetic modulators . They are known to regulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Pharmacokinetics

It is known that the bioavailability of aitc is exceedingly high, as nearly 90% of orally administered aitc is absorbed

Result of Action

It is known that aitc exhibits multiple pharmacological properties, among which its anticancer activity is the most significant for cancer treatment . Its anticancer activity is exerted via selective modulation of multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Action Environment

It is known that the compound is a white or off-white crystalline solid, soluble in hot water, alcohols, and alkali solutions, but insoluble in ether and chloroform . This suggests that the compound’s action and stability could be influenced by factors such as temperature, pH, and the presence of other solvents.

Biochemical Analysis

Biochemical Properties

1-Allyl-6-aminouracil plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic scaffolds. It interacts with various enzymes and proteins, facilitating multicomponent reactions that lead to the formation of complex organic compounds . The compound’s interaction with enzymes such as camphor sulfonic acid catalyzes the synthesis of diverse bioactive heterocyclic scaffolds . These interactions are crucial for the compound’s role in biochemical processes, as they enable the formation of new chemical bonds and structures.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are mediated through its interactions with specific proteins and enzymes, which can alter cellular functions and metabolic activities . For example, this compound has been used in the synthesis of bioactive heterocyclic scaffolds, which can modulate cellular activities and functions

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to the formation of stable complexes that can modulate biochemical reactions . These interactions are critical for the compound’s ability to influence cellular functions and metabolic pathways. Additionally, this compound can act as an inhibitor or activator of certain enzymes, further affecting biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to changes in its biochemical properties and effects on cells. Long-term studies have also indicated that the compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate biochemical reactions. The compound’s role in metabolic pathways includes its participation in the synthesis of complex organic compounds and its effects on metabolic flux and metabolite levels . Enzymes such as camphor sulfonic acid play a critical role in these pathways, facilitating the compound’s interactions with other biomolecules and regulating its biochemical activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s interactions with biomolecules and its effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-6-aminouracil can be synthesized through various methods, including multicomponent reactions involving 6-aminouracil as a starting material. One common synthetic route involves the alkylation of 6-aminouracil with allyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-6-aminouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Alkylated or acylated derivatives.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Cyclization Products: Various heterocyclic compounds.

Scientific Research Applications

1-Allyl-6-aminouracil has a wide range of applications in scientific research:

Properties

IUPAC Name

6-amino-1-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h2,4H,1,3,8H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKDSLOOZBRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197547
Record name 1-Allyl-6-aminouracil
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Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4852-21-5
Record name 6-Amino-1-(2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
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Record name 1-Allyl-6-aminouracil
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Record name NSC60124
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Record name 1-Allyl-6-aminouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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